Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester
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Overview
Description
Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a methyl group, and a morpholinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with appropriate reagents under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The morpholinylsulfonyl group may play a key role in binding to specific sites, leading to changes in biological activity. Pathways involved in these interactions can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Morpholine derivatives: Compounds containing the morpholine ring with various substituents.
Sulfonyl compounds: Molecules with sulfonyl groups attached to different cores.
Uniqueness
Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Benzoic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester , examining its pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound This compound is characterized by its unique chemical structure which includes a benzoic acid core modified with a morpholinylsulfonyl group. This structural modification can influence its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzoic acid derivatives. The following table summarizes some of the key findings related to the biological activity of similar compounds:
- Antimicrobial Activity : Compounds derived from benzoic acid have demonstrated significant antibacterial and antifungal properties. For instance, para-amino benzoic acid derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Salmonella enterica .
- Proteasome and Autophagy Modulation : Research indicates that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis . Specifically, compounds like 3-chloro-4-methoxybenzoic acid have been identified as potent activators of cathepsins B and L, enzymes involved in these pathways.
- Antioxidant Properties : Some benzoic acid derivatives exhibit antioxidant effects that can protect cells from oxidative stress, contributing to their potential in treating age-related diseases .
Case Study 1: Antimicrobial Evaluation
A study synthesized various para-amino benzoic acid derivatives and evaluated their antimicrobial efficacy using the agar well plate method. The results indicated that specific structural modifications significantly enhanced antibacterial activity against Pseudomonas aeruginosa and Candida albicans. The most effective compounds showed zones of inhibition exceeding 16 mm .
Case Study 2: Proteasome Activity Induction
In a cell-based assay involving human foreskin fibroblasts, specific benzoic acid derivatives were tested for their ability to induce proteasomal activity. Compounds such as 3-chloro-4-methoxybenzoic acid exhibited a remarkable increase in chymotrypsin-like (CT-L) activity at concentrations as low as 5 μM, indicating their potential as therapeutic agents for enhancing proteostasis in aging cells .
Properties
CAS No. |
1412009-62-1 |
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Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
methyl 2-methyl-4-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C13H17NO5S/c1-10-9-11(3-4-12(10)13(15)18-2)20(16,17)14-5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
UERJCEOAQRCCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C(=O)OC |
Origin of Product |
United States |
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